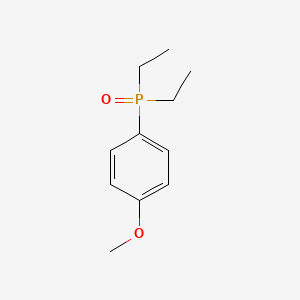
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Wirkmechanismus
The mechanism of action of Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can form coordinate bonds with transition metals, facilitating various catalytic cycles. This coordination can influence the reactivity and selectivity of the catalytic process, making it a valuable component in homogeneous catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Diethyl(4-methoxyphenyl)oxo-lambda~5~-phosphane include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tris(2-methoxyphenyl)phosphine .
Uniqueness
What sets this compound apart is its specific substitution pattern and electronic properties. The presence of the methoxy group on the phenyl ring can influence its reactivity and coordination behavior, making it suitable for specific catalytic applications that other tertiary phosphines may not be able to achieve.
Eigenschaften
CAS-Nummer |
24323-94-2 |
|---|---|
Molekularformel |
C11H17O2P |
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
1-diethylphosphoryl-4-methoxybenzene |
InChI |
InChI=1S/C11H17O2P/c1-4-14(12,5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
DBGHHGXXFFMPPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(CC)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


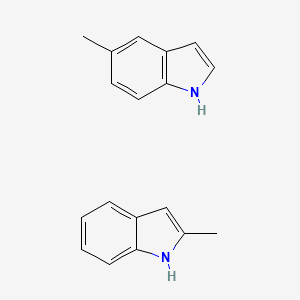
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)

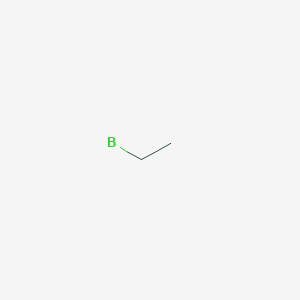

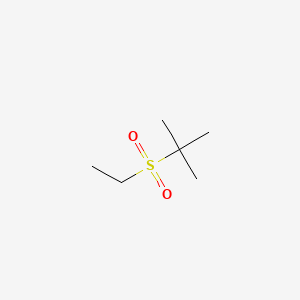
![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
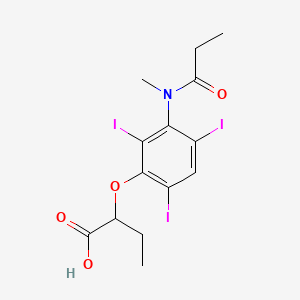


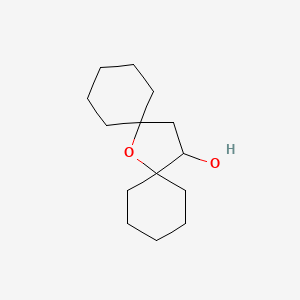
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)
